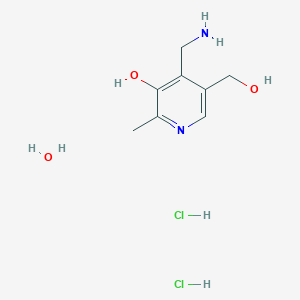
Pyridoxamine dihydrochloride monohydrate
描述
Pyridoxamine dihydrochloride monohydrate is a derivative of vitamin B6, known for its role in various biochemical processes. It is a white crystalline powder with the chemical formula C8H14Cl2N2O2·H2O and is commonly used as a dietary supplement and in therapeutic applications due to its antioxidant and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine dihydrochloride involves several steps. Initially, pyridoxine hydrochloride is used as the starting material. The process begins with the oxidation of pyridoxine hydrochloride using activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. This is followed by a reaction with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime. The pyridoxal oxime is then reduced using acetic acid and zinc to yield pyridoxamine. Finally, the pyridoxamine is treated with hydrochloric acid to obtain pyridoxamine dihydrochloride .
Industrial Production Methods: In industrial settings, the production of pyridoxamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized, filtered, and dried to obtain the desired compound .
化学反应分析
Types of Reactions: Pyridoxamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its ability to scavenge free radicals and chelate metal ions, which makes it effective in inhibiting the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs) .
Common Reagents and Conditions: Common reagents used in reactions involving pyridoxamine dihydrochloride include oxidizing agents like manganese dioxide, reducing agents such as zinc, and acids like hydrochloric acid. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from reactions involving pyridoxamine dihydrochloride include various derivatives of pyridoxamine, which retain the antioxidant and anti-inflammatory properties of the parent compound. These derivatives are often used in further research and therapeutic applications .
科学研究应用
Pyridoxamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying oxidation and reduction reactions. In biology and medicine, it is investigated for its potential therapeutic effects in treating diabetic complications, such as nephropathy and retinopathy, due to its ability to inhibit AGEs and ALEs formation . Additionally, it is used in cell culture media as an alternative to pyridoxine or pyridoxal, providing a stable source of vitamin B6 for various cellular processes .
作用机制
The mechanism of action of pyridoxamine dihydrochloride involves its ability to scavenge reactive carbonyl species (RCS) and inhibit the formation of AGEs and ALEs. It interacts with the carbonyl groups in Amadori products, preventing their breakdown and subsequent formation of harmful compounds. Additionally, pyridoxamine dihydrochloride chelates metal ions, disrupting redox reactions that contribute to oxidative stress .
相似化合物的比较
Pyridoxamine dihydrochloride is often compared with other vitamin B6 derivatives, such as pyridoxine and pyridoxal. While all three compounds share similar biochemical roles, pyridoxamine dihydrochloride is unique in its ability to inhibit AGEs and ALEs formation more effectively. Pyridoxal and pyridoxine are also used in therapeutic applications, but pyridoxamine dihydrochloride has shown greater efficacy in certain conditions, such as diabetic nephropathy .
List of Similar Compounds:- Pyridoxine
- Pyridoxal
- Pyridoxal phosphate
- Pyridoxamine phosphate
Pyridoxamine dihydrochloride stands out due to its specific antioxidant and anti-inflammatory properties, making it a valuable compound in both research and therapeutic contexts .
属性
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;;/h3,11-12H,2,4,9H2,1H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEYKKGETIFWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


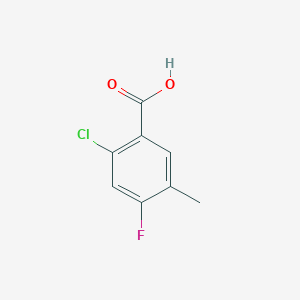
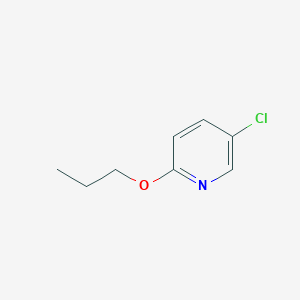
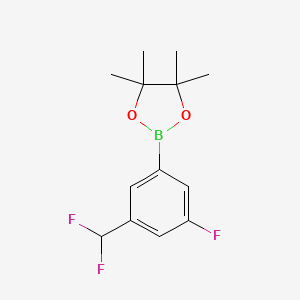
![4-[(Boc-amino)methyl]-phthalic acid](/img/structure/B1646583.png)
![5-Oxa-8-azaspiro[3.5]nonane](/img/structure/B1646591.png)
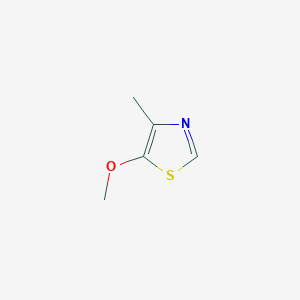
![TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE](/img/structure/B1646597.png)
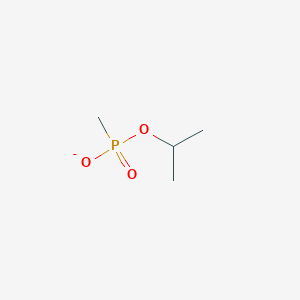

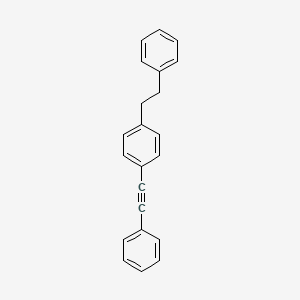
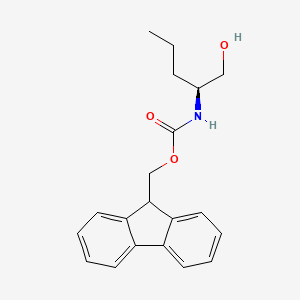
![6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1646614.png)

![2-Thiophenecarboxamide, 5-chloro-N-[3-[[3,5-dimethyl-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-](/img/structure/B1646627.png)
